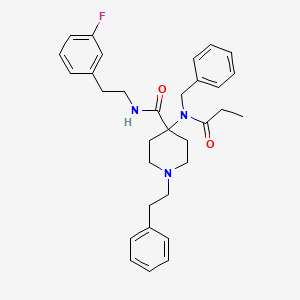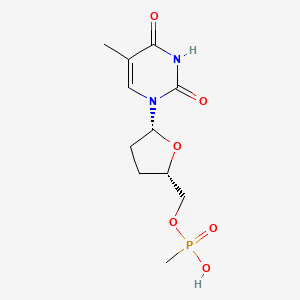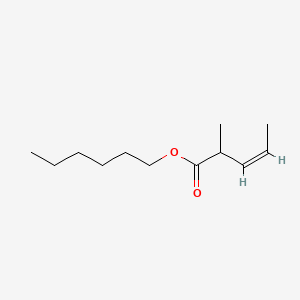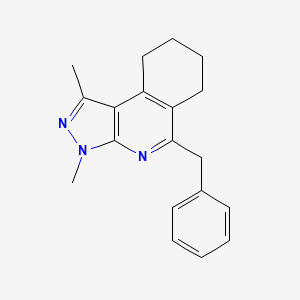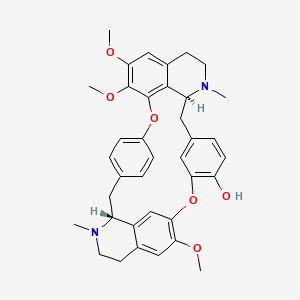
Racemosidine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemosidine C is a naturally occurring compound known for its complex molecular structure and significant biological activities. It belongs to the class of steroidal saponins, which are glycosides of steroids. These compounds are typically found in various plant species and are known for their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Racemosidine C involves multiple steps, starting from simpler steroidal precursors. The process typically includes glycosylation reactions where sugar moieties are attached to the steroid backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as plants belonging to the genus Asparagus. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Racemosidine C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties or the steroid backbone.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a bioactive ingredient in health supplements.
Mecanismo De Acción
The mechanism of action of Racemosidine C involves its interaction with cellular membranes and specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s glycosidic moieties play a crucial role in its ability to interact with cell membranes and proteins, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Racemosidine C can be compared with other steroidal saponins such as:
Dioscin: Known for its potent anticancer and anti-inflammatory properties.
Protodioscin: Exhibits significant aphrodisiac and anabolic effects.
Timosaponin: Studied for its neuroprotective and anti-diabetic activities.
Uniqueness: this compound stands out due to its unique glycosidic structure and the specific biological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest in various research fields.
Propiedades
Número CAS |
1236805-07-4 |
|---|---|
Fórmula molecular |
C37H40N2O6 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
(1R,16S)-9,10,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(42-4)36(37)43-5)13-15-39(2)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
Clave InChI |
DGAIZFTYTKDOEN-WDYNHAJCSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
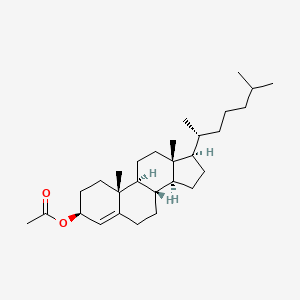
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
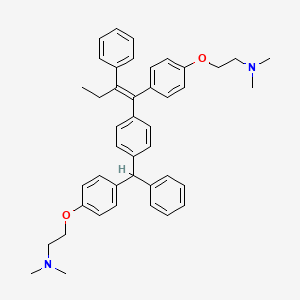
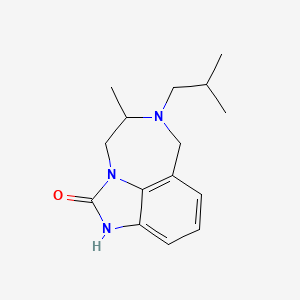

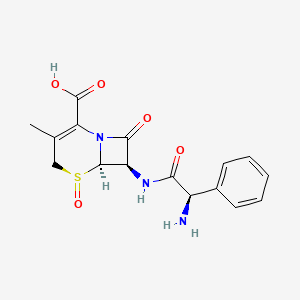
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
